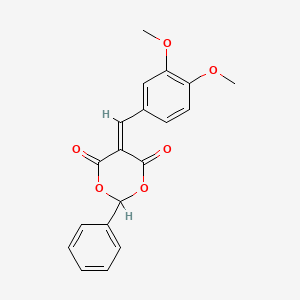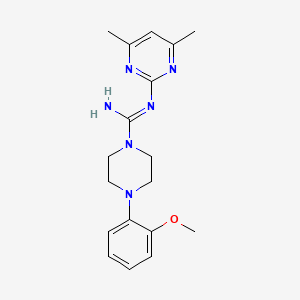
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione, also known as DMDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMDD belongs to the class of compounds known as α,β-unsaturated ketones, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase IIα, which is involved in DNA replication and repair. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis in cancer cells and to inhibit the replication of several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high purity and yield, and its well-characterized chemical and physical properties. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is also readily available from commercial sources, making it easy to obtain for further research. However, 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has several limitations, including its low solubility in water, which can make it difficult to work with in some experiments. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is also relatively unstable, and its chemical and physical properties can change over time, which can affect the reproducibility of experimental results.
Future Directions
There are several future directions for the research on 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione. One potential direction is the development of new drugs based on 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione. Further research is also needed to determine the optimal dosage and administration of 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione for therapeutic use. Additionally, the development of new synthetic methods for 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione could lead to the production of more potent and selective analogs with improved therapeutic properties.
Synthesis Methods
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde and 2-phenyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione. The synthesis of 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been optimized to yield high purity and yield, making it a suitable candidate for further research.
Scientific Research Applications
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione a promising candidate for the development of new drugs for the treatment of various diseases. 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been demonstrated in several preclinical studies.
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-15-9-8-12(11-16(15)23-2)10-14-17(20)24-19(25-18(14)21)13-6-4-3-5-7-13/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXPSVAWPWFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)
![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)